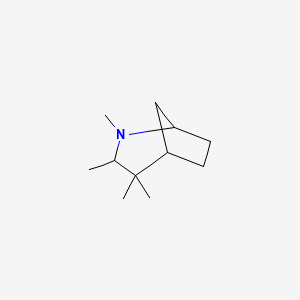
2-(3-Benzoylphenyl)acetic acid
Übersicht
Beschreibung
Desmethylketoprofen ist ein nichtsteroidales Antirheumatikum, das zur Gruppe der Amide gehört. Es ist ein saures Mittel, das zur Linderung von Schmerzen und Entzündungen im Körper eingesetzt wird. Die Verbindung ist bekannt für ihre Wirksamkeit bei der Linderung von Schmerzen und Entzündungen, was sie zu einem wertvollen pharmazeutischen Wirkstoff macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Desmethylketoprofen kann durch verschiedene chemische Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 3-Benzoylbenzol mit Essigsäure unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und spezifische Temperatur- und Druckwerte, um eine optimale Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Desmethylketoprofen unter Verwendung von chemischen Reaktoren im großen Maßstab hergestellt. Der Prozess beinhaltet die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und pH-Wert, um hohe Ausbeuten zu erzielen. Das Endprodukt wird dann durch Kristallisation oder andere Trennverfahren gereinigt, um eine pharmazeutische Qualität zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Desmethylketoprofen unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Hydroxyderivate zu bilden.
Reduktion: Reduktionsreaktionen können Desmethylketoprofen in seinen entsprechenden Alkohol umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen und seine chemischen Eigenschaften verändern
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Halogenierungsmittel wie Brom oder Chlor können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Hydroxyderivate.
Reduktion: Alkoholderivate.
Substitution: Halogenierte Derivate
Wissenschaftliche Forschungsanwendungen
Desmethylketoprofen hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien zu nichtsteroidalen Antirheumatika verwendet.
Biologie: Die Verbindung wird auf ihre Auswirkungen auf zelluläre Prozesse und Entzündungen untersucht.
Medizin: Desmethylketoprofen wird bei der Entwicklung neuer Schmerzmittel eingesetzt.
Industrie: Es wird in der Formulierung von pharmazeutischen Produkten und als Referenzstandard in der Qualitätskontrolle verwendet .
5. Wirkmechanismus
Desmethylketoprofen entfaltet seine Wirkung, indem es das Enzym Cyclooxygenase-2 (COX-2) hemmt, das an der Synthese von Prostaglandinen über den Arachidonsäureweg beteiligt ist. Durch die Hemmung von COX-2 reduziert Desmethylketoprofen die Produktion von Prostaglandinen, was zu einer Abnahme von Entzündungen und Schmerzen führt .
Ähnliche Verbindungen:
Ketoprofen: Eine eng verwandte Verbindung mit ähnlichen entzündungshemmenden Eigenschaften.
Dexketoprofen: Das S(+) Enantiomer von Ketoprofen, bekannt für seine stärkere analgetische Wirkung.
Ibuprofen: Ein weiteres nichtsteroidales Antirheumatikum mit ähnlichen Wirkmechanismen .
Einzigartigkeit: Desmethylketoprofen ist einzigartig in seiner spezifischen chemischen Struktur, die eine gezielte Hemmung von COX-2 ermöglicht. Diese Spezifität kann zu weniger Nebenwirkungen im Vergleich zu anderen nichtsteroidalen Antirheumatika führen .
Wirkmechanismus
Desmethyl Ketoprofen exerts its effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins via the arachidonic acid pathway. By inhibiting COX-2, Desmethyl Ketoprofen reduces the production of prostaglandins, leading to decreased inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Ketoprofen: A closely related compound with similar anti-inflammatory properties.
Dexketoprofen: The S(+) enantiomer of Ketoprofen, known for its stronger analgesic effects.
Ibuprofen: Another nonsteroidal anti-inflammatory drug with similar mechanisms of action .
Uniqueness: Desmethyl Ketoprofen is unique in its specific chemical structure, which allows for targeted inhibition of COX-2. This specificity can result in fewer side effects compared to other nonsteroidal anti-inflammatory drugs .
Eigenschaften
IUPAC Name |
2-(3-benzoylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-14(17)10-11-5-4-8-13(9-11)15(18)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDSXDRDRWDASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176563 | |
| Record name | (3-Benzoylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22071-22-3 | |
| Record name | 3-Benzoylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22071-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Benzoylphenyl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022071223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Benzoylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzoylphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-BENZOYLPHENYL)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57OG4Q7B6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)







